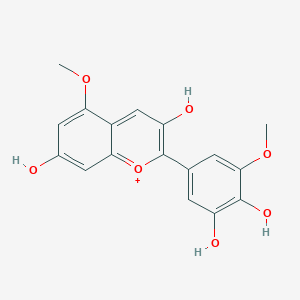

Europinidol chloride

Description

Properties

CAS No. |

19077-87-3 |

|---|---|

Molecular Formula |

C17H15ClO7 |

Molecular Weight |

366.7 g/mol |

IUPAC Name |

2-(3,4-dihydroxy-5-methoxyphenyl)-5-methoxychromenylium-3,7-diol chloride |

InChI |

InChI=1S/C17H14O7.ClH/c1-22-13-5-9(18)6-14-10(13)7-12(20)17(24-14)8-3-11(19)16(21)15(4-8)23-2;/h3-7H,1-2H3,(H3-,18,19,20,21);1H |

InChI Key |

DXJJMWFCXMSDNC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC)O |

Synonyms |

2-(3,4-Dihydroxy-5-methoxyphenyl)-3,7-dihydroxy-5-methoxy-1-benzopyrylium Chloride; 3,3’,4’,7-Tetrahydroxy-5,5’-dimethoxy-flavylium Chloride; Europinidin; Europinidol Chloride |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources of Europinidin

The presence of europinidin in the plant kingdom is relatively rare and has been identified in a specific family of flowering plants.

Europinidin is primarily found in species belonging to the Plumbaginaceae family, also known as the leadwort or plumbago family. mdpi.comwikipedia.org This family of flowering plants is cosmopolitan in its distribution, often thriving in saline environments like sea coasts and salt marshes. wikipedia.org

Specific plant species identified as sources of europinidin include:

Plumbago europaea : This perennial herb is a known source of the compound. mdpi.com It is native to regions in Europe, Temperate Asia, and North Africa. pfaf.org

Ceratostigma plumbaginoides : Commonly known as hardy plumbago or blue leadwort, this mat-forming perennial native to China also produces europinidin. wikipedia.orgmdpi.commissouribotanicalgarden.orgwikipedia.org

These plants are part of a family that includes approximately 30 genera and 725 species. wikipedia.org

Anthocyanins like europinidin are pigments that accumulate in various plant tissues, and their location is often linked to their function, such as attracting pollinators. mdpi.com The vibrant colors they produce are most conspicuously displayed in the petals of flowers. mdpi.comresearchgate.net In species such as Plumbago europaea and Ceratostigma plumbaginoides, europinidin contributes to the blue and purplish hues of the flowers. harvard.eduncsu.edu Therefore, the primary tissue-specific distribution of europinidin within these plants is concentrated in the flower petals. mdpi.comresearchgate.net

Advanced Isolation and Purification Techniques

The extraction and purification of europinidin from its botanical sources require sophisticated methodologies to separate it from a complex mixture of other plant metabolites.

Chromatography is the cornerstone of purification for anthocyanins. nih.gov These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase. nih.gov For a compound like europinidin, a multi-step chromatographic strategy is often employed to achieve high purity.

Initial purification often involves Solid Phase Extraction (SPE) or column chromatography using resins like Amberlite XAD-7HP, which are effective for removing sugars, acids, and other water-soluble impurities from crude plant extracts. researchgate.netmdpi.com Following this initial cleanup, more advanced liquid chromatography techniques are used for fine purification.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the final separation and purification of anthocyanins. mdpi.com Reversed-phase HPLC, often with C18 columns, is a common approach. rdd.edu.iq For preparative scale work, Medium Pressure Liquid Chromatography (MPLC) and semi-preparative HPLC are utilized to isolate larger quantities of the pure compound. researchgate.netnih.gov

| Technique | Principle | Application in Europinidin Isolation |

|---|---|---|

| Solid Phase Extraction (SPE) | Adsorption of target compounds onto a solid sorbent, followed by selective elution. | Initial cleanup of crude plant extracts to remove polar impurities like sugars and organic acids. mdpi.com |

| Vacuum Liquid Chromatography (VLC) | A variation of column chromatography using vacuum to accelerate solvent flow through the stationary phase. | Rapid, preliminary fractionation of the crude extract. |

| Medium Pressure Liquid Chromatography (MPLC) | Operates at higher pressures than standard column chromatography for better resolution and faster separations. | Intermediate purification step to isolate fractions enriched with europinidin. |

| High-Performance Liquid Chromatography (HPLC) | Uses high pressure to pass the mobile phase through a column with small-particle stationary phase, providing high resolution. researchgate.net | Final purification to obtain highly pure europinidin; also used for analytical quantification. mdpi.com |

Once a purified sample of europinidin is obtained, its chemical structure must be unequivocally confirmed. This is accomplished using a combination of powerful spectroscopic techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that couples the separation power of HPLC with the detection capabilities of mass spectrometry. nih.gov As the purified compound elutes from the LC column, it is ionized (e.g., via electrospray ionization - ESI) and analyzed by the mass spectrometer. nih.govnih.gov This provides the precise molecular weight of the compound and, through tandem MS (MS/MS) experiments, yields characteristic fragmentation patterns that act as a structural fingerprint. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the complete chemical structure of a molecule. researchgate.net Techniques such as 1H NMR and 13C NMR provide detailed information about the carbon-hydrogen framework of europinidin. mdpi.com Two-dimensional NMR experiments (like COSY, HSQC, and HMBC) are used to establish the connectivity between atoms, confirming the exact arrangement of the flavonoid skeleton and the positions of its hydroxyl and methoxy (B1213986) groups. researchgate.netnih.govacs.org

| Methodology | Information Obtained | Significance |

|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight and fragmentation patterns. nih.gov | Confirms the elemental composition and provides structural clues based on how the molecule breaks apart. mdpi.com |

| Nuclear Magnetic Resonance (NMR) | Precise atomic arrangement, connectivity, and stereochemistry. researchgate.net | Provides unequivocal structural elucidation, confirming the identity of the compound as europinidin. nih.govacs.org |

Biosynthetic Pathways and Metabolic Transformations

Enzymatic Mechanisms in Europinidin Biosynthesis

The biosynthesis of europinidin is a multi-step process that is an extension of the general flavonoid biosynthetic pathway. The core structure is derived from the amino acid phenylalanine, which undergoes a series of enzymatic reactions to form naringenin, a key intermediate. Further hydroxylations and reductions lead to the formation of dihydroflavonols, which are then converted to anthocyanidins. uzh.ch

The crucial step in the formation of europinidin from its precursor, delphinidin (B77816), is the enzymatic methylation of the hydroxyl groups on the B-ring of the flavonoid skeleton. This reaction is catalyzed by a class of enzymes known as O-methyltransferases (OMTs) . nih.gov These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor, transferring a methyl group to a specific hydroxyl group on the delphinidin molecule. oup.com

The enzymatic reaction can be summarized as follows: Delphinidin + n(S-adenosyl-L-methionine) → n(S-adenosyl-L-homocysteine) + O-methylated delphinidin (Europinidin)

The specificity of the OMT determines which hydroxyl groups are methylated. For europinidin, which is 5,3′-di-O-methyldelphinidin, this involves the methylation of the hydroxyl groups at the 3′ and 5 positions of the delphinidin backbone. Studies on related anthocyanins have shown that specific OMTs have a preference for certain positions on the B-ring. For instance, some OMTs preferentially methylate the 3' and 5' positions, leading to the formation of various methylated derivatives. nih.gov The sequential action of one or more specific OMTs is likely responsible for the precise methylation pattern observed in europinidin.

Precursor Derivatization and O-Methylation Processes (from Delphinidin)

Delphinidin serves as the direct precursor for the biosynthesis of europinidin. The derivatization process is centered on the O-methylation of delphinidin's hydroxyl groups. The general anthocyanin biosynthetic pathway produces delphinidin, which is characterized by three hydroxyl groups on its B-ring. acs.org

The subsequent methylation is a critical modification that enhances the stability of the anthocyanin molecule. nih.gov The process is catalyzed by anthocyanin O-methyltransferases (AOMTs), which exhibit substrate specificity. Research on AOMTs from various plant species, such as Petunia hybrida and grapevine (Vitis vinifera), has revealed enzymes capable of methylating delphinidin at the 3' and 5' positions to produce petunidin (B3231668) (3'-O-methyldelphinidin) and malvidin (B83408) (3',5'-di-O-methyldelphinidin). nih.govcsic.es Europinidin (5,3′-di-O-methyldelphinidin) formation would similarly depend on the presence and activity of specific OMTs that catalyze methylation at these positions. It is plausible that the biosynthesis of europinidin involves a sequential methylation process, where delphinidin is first mono-methylated and then di-methylated by the action of specific OMTs.

The table below illustrates the relationship between delphinidin and its methylated derivatives, including europinidin.

| Compound | Structure | Methylation Pattern |

| Delphinidin | 3,3',4',5,5',7-Hexahydroxyflavylium | Unmethylated precursor |

| Petunidin | 3,3',4',5,7-Pentahydroxy-5'-methoxyflavylium | Mono-O-methylated (at 5') |

| Malvidin | 3,4',5,7-Tetrahydroxy-3',5'-dimethoxyflavylium | Di-O-methylated (at 3' and 5') |

| Europinidin | 3,3',4',7-Tetrahydroxy-5,5'-dimethoxyflavylium | Di-O-methylated (at 5 and 3') |

In vivo Metabolic Fate and Pharmacokinetics

The journey of europinidin within a biological system after ingestion is a complex process involving absorption, distribution, biotransformation, and excretion. While specific pharmacokinetic data for europinidin is limited, the metabolic fate can be inferred from studies on other methylated anthocyanidins and flavonoids in general. researchgate.net The term pharmacokinetics encompasses these four stages, often abbreviated as ADME. pharmacologyeducation.orggenomind.comnih.govnih.govslideshare.net

The absorption of anthocyanins, including methylated derivatives like europinidin, primarily occurs in the small intestine. researchgate.net The chemical structure of the anthocyanin, including its methylation status, significantly influences its absorption and bioavailability. researchgate.net Methylation of flavonoids has been shown to improve their intestinal absorption and metabolic stability. acs.org

Once absorbed, europinidin would enter the systemic circulation. The distribution of flavonoids throughout the body is dependent on their physicochemical properties, such as lipophilicity. Methylation can increase the lipophilicity of anthocyanidins, potentially affecting their distribution into various tissues.

After absorption, flavonoids undergo extensive biotransformation, primarily in the liver. This metabolic process, often referred to as first-pass metabolism, involves enzymatic reactions that modify the compound's structure to facilitate its excretion. nih.govcambridge.org For methylated anthocyanidins like europinidin, the primary biotransformation pathways include:

Glucuronidation: The addition of a glucuronic acid moiety, catalyzed by UDP-glucuronosyltransferases (UGTs). This is a major pathway for flavonoid metabolism. nih.gov

Sulfation: The addition of a sulfate (B86663) group, catalyzed by sulfotransferases (SULTs). nih.gov

Further Methylation: Catechol-O-methyltransferase (COMT) can catalyze further methylation of available hydroxyl groups. nih.gov

These conjugation reactions increase the water solubility of the metabolites, making them easier to excrete from the body.

The primary route of excretion for europinidin and its metabolites is through the urine and, to a lesser extent, the bile. genomind.com The conjugated metabolites are transported to the kidneys for filtration and elimination in the urine. Biliary excretion involves the transport of metabolites from the liver into the bile, which is then released into the small intestine and can be eliminated in the feces.

The table below summarizes the key pharmacokinetic processes for europinidin based on the general behavior of methylated anthocyanidins.

| Pharmacokinetic Phase | Description |

| Absorption | Primarily occurs in the small intestine. Methylation may enhance absorption compared to unmethylated precursors. |

| Distribution | Transported via the bloodstream to various tissues. Increased lipophilicity due to methylation may influence distribution. |

| Biotransformation | Extensive metabolism in the liver (first-pass effect) via glucuronidation, sulfation, and potentially further methylation. Gut microbiota can also metabolize unabsorbed europinidin. |

| Excretion | Water-soluble metabolites are primarily excreted through the urine via the kidneys. Some excretion may occur via the bile into the feces. |

Biological Activities and Pharmacological Efficacy

Neuroprotective Potentials

Europinidin's neuroprotective capabilities are a subject of growing scientific interest. Research has highlighted its ability to modulate pathways involved in neurodegeneration and to positively influence cognitive processes.

Modulation of Neurodegenerative Pathologies

Europinidin has been investigated in several preclinical models of neurodegenerative disorders, showing promise in mitigating disease-related cellular and functional impairments.

In rodent models of Parkinson's disease induced by rotenone (B1679576), europinidin has shown significant neuroprotective effects. mdpi.comnih.gov Rotenone administration is known to cause oxidative damage, cholinergic deficits, and dopaminergic loss, mirroring some of the pathological features of Parkinson's disease. nih.gov Studies have found that treatment with europinidin can counteract these effects. mdpi.com

Specifically, europinidin administration has been observed to improve motor performance and cognitive functions in rotenone-treated rats. mdpi.com It achieves this by restoring the levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) (GSH), and catalase, thereby reducing oxidative damage in the striatum. mdpi.com Furthermore, europinidin has been shown to decrease the activity of acetylcholinesterase (AChE), which is typically elevated in this disease model. mdpi.comresearchgate.net This reduction in AChE activity leads to an increase in acetylcholine (B1216132) levels, which is crucial for modulating cognitive performance. mdpi.com

Biochemical analysis revealed that europinidin treatment elevated the levels of dopamine (B1211576) and 5-hydroxyindoleacetic acid (5-HIAA), while significantly decreasing the levels of 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) in the brains of rotenone-exposed rats. mdpi.com It also mitigated neuroinflammation by reducing the levels of pro-inflammatory markers like interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). mdpi.com

Table 1: Effects of Europinidin in a Rotenone-Induced Parkinson's Disease Model

| Parameter | Effect of Rotenone | Effect of Europinidin Treatment |

|---|---|---|

| Behavioral | Impaired motor performance and cognitive function mdpi.com | Improved learning ability and corrected cognitive deficits mdpi.com |

| Oxidative Stress | Decreased SOD, GSH, and catalase; Increased MDA mdpi.com | Restored antioxidant levels and decreased oxidative damage mdpi.com |

| Cholinergic System | Increased AChE activity mdpi.com | Decreased AChE activity mdpi.comresearchgate.net |

| Neurotransmitters | Altered dopamine, 5-HIAA, DOPAC, and HVA levels mdpi.com | Elevated dopamine and 5-HIAA; Decreased DOPAC and HVA mdpi.com |

| Neuroinflammation | Increased IL-6, IL-1β, and TNF-α mdpi.com | Reduced levels of inflammatory cytokines mdpi.com |

Europinidin has demonstrated therapeutic potential in rat models of Huntington's disease (HD) induced by 3-nitropropionic acid (3-NPA). mdpi.comnih.govresearchgate.net 3-NPA is a mitochondrial toxin that causes neurodegeneration similar to that seen in HD. mdpi.complos.org Research indicates that europinidin can attenuate the neurobehavioral and biochemical abnormalities caused by 3-NPA. mdpi.comresearcher.liferesearchgate.net

Treatment with europinidin was found to significantly reverse the motor coordination deficits, such as impaired grip strength and balance, induced by 3-NPA. mdpi.com It also showed a positive impact on cognitive functions. mdpi.com The neuroprotective effects of europinidin in this model are attributed to its ability to modulate oxidative stress, enhance antioxidant defenses, and restore mitochondrial enzyme complex activity. mdpi.comnih.gov

Furthermore, europinidin was observed to rebalance (B12800153) neurotransmitter levels by increasing dopamine and gamma-aminobutyric acid (GABA) while decreasing glutamate (B1630785). mdpi.com It also inhibited acetylcholinesterase (AChE) activity, which is beneficial for cholinergic transmission and cognitive function. mdpi.com The anti-inflammatory properties of europinidin were also evident through the reduction of pro-inflammatory markers. mdpi.comnih.gov

Table 2: Effects of Europinidin in a 3-Nitropropionic Acid-Induced Huntington's Disease Model

| Parameter | Effect of 3-NPA | Effect of Europinidin Treatment |

|---|---|---|

| Motor Function | Decreased grip strength and impaired motor coordination mdpi.com | Enhanced grip strength and improved motor coordination mdpi.com |

| Oxidative Stress & Mitochondria | Increased oxidative stress and mitochondrial dysfunction mdpi.com | Modulated oxidative stress, enhanced antioxidants, and restored mitochondrial enzyme complex activity mdpi.com |

| Neurotransmitters | Decreased dopamine and GABA; Increased glutamate and AChE activity mdpi.com | Increased dopamine and GABA; Decreased glutamate and AChE activity mdpi.com |

| Neuroinflammation | Increased pro-inflammatory markers mdpi.com | Reduced neuroinflammation mdpi.com |

Europinidin has been investigated for its potential to alleviate cognitive impairments induced by methamphetamine, a psychostimulant known to cause neurotoxicity. researchgate.netnih.gov In rodent models, europinidin administration has been shown to improve learning and memory deficits caused by methamphetamine. researchgate.netresearcher.lifeglobalauthorid.com

The underlying mechanisms for this neuroprotection involve the modulation of antioxidant enzymes, reduction of pro-inflammatory cytokines, and modification of neurotransmitter levels. researchgate.netnih.gov Specifically, europinidin treatment led to significant changes in the levels of superoxide dismutase (SOD), reduced glutathione (GSH), catalase (CAT), and malondialdehyde (MDA). researchgate.netnih.gov It also altered the expression of interleukin-6 (IL-6), interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), brain-derived neurotrophic factor (BDNF), and caspase-3 proteins. researchgate.net Furthermore, europinidin influenced the levels of neurotransmitters such as norepinephrine (B1679862) (NE), dopamine (DA), glutamate, and gamma-aminobutyric acid (GABA). researchgate.netnih.gov

Table 3: Effects of Europinidin on Methamphetamine-Induced Cognitive Impairment

| Parameter | Effect of Methamphetamine | Effect of Europinidin Treatment |

|---|---|---|

| Cognitive Function | Learning and memory impairments researchgate.net | Improved cognitive abilities nih.gov |

| Oxidative Stress | Altered levels of SOD, GSH, CAT, and MDA researchgate.net | Normalized levels of antioxidant enzymes nih.gov |

| Neuroinflammation | Altered levels of IL-6, IL-1β, and TNF-α researchgate.net | Reduced levels of pro-inflammatory cytokines nih.gov |

| Neurotransmitters | Altered levels of NE, DA, Glutamate, and GABA researchgate.net | Modified neurotransmitter levels nih.gov |

| Other Molecular Markers | Altered expression of CREB, BDNF, and Caspase 3 researchgate.net | Modulated expression of these proteins researchgate.net |

Europinidin has shown neuroprotective efficacy in models of streptozotocin (B1681764) (STZ)-induced memory impairment, which is often used to simulate aspects of Alzheimer's disease. nih.govnih.gov Administration of europinidin to STZ-treated rats resulted in a significant improvement in spatial and working memory. nih.govjst.go.jp

The beneficial effects of europinidin in this model are linked to its ability to modulate oxidative stress, neuroinflammation, and cholinesterase activity. nih.govnih.gov Treatment with europinidin restored altered biochemical and neuronal enzymatic parameters to normal levels. nih.gov Specifically, it was found to reduce the elevated levels of acetylcholinesterase (AChE) enzymatic activity and increase the levels of choline (B1196258) acetyltransferase (ChAT). nih.gov This modulation of the cholinergic system is crucial for cognitive function. nih.gov Europinidin also demonstrated potent antioxidant properties by counteracting the oxidative stress induced by STZ. nih.gov

Table 4: Effects of Europinidin on Streptozotocin-Induced Memory Impairment

| Parameter | Effect of Streptozotocin | Effect of Europinidin Treatment |

|---|---|---|

| Cognitive Function | Impaired spatial and working memory nih.gov | Significantly modulated spatial and working memory nih.gov |

| Cholinergic System | Increased AChE activity and decreased ChAT levels nih.gov | Decreased AChE activity and increased ChAT levels nih.gov |

| Oxidative Stress | Increased oxidative stress nih.gov | Subsided biomarkers of oxidative stress nih.gov |

| Neuroinflammation | Altered neuroinflammatory parameters nih.gov | Restored neuroinflammatory parameters to normal levels nih.gov |

Impact on Cognitive Functions and Memory Pathways

Across various preclinical models, europinidin has consistently demonstrated a positive impact on cognitive functions and memory pathways. mdpi.comresearchgate.netnih.gov Its mechanisms of action converge on several key areas crucial for cognitive health.

Europinidin's ability to inhibit acetylcholinesterase (AChE) is a significant factor in its pro-cognitive effects. mdpi.commdpi.com By preventing the breakdown of acetylcholine, it enhances cholinergic transmission, a vital process for learning and memory. mdpi.commdpi.com

The compound also plays a crucial role in balancing neurotransmitter systems beyond the cholinergic pathway. It has been shown to restore the levels of key neurotransmitters like dopamine, GABA, and glutamate, which are essential for motor function, neuronal stability, and synaptic plasticity. mdpi.com

Furthermore, europinidin's potent antioxidant and anti-inflammatory properties contribute significantly to its neuroprotective and cognitive-enhancing effects. mdpi.comnih.gov By mitigating oxidative damage and reducing neuroinflammation, europinidin helps to create a more favorable environment for neuronal survival and function. mdpi.comnih.gov The modulation of signaling molecules like brain-derived neurotrophic factor (BDNF) and cAMP response element-binding protein (CREB) further underscores its influence on pathways critical for synaptic plasticity and memory formation. researchgate.net

Restoration of Spatial and Working Memory

Europinidin has demonstrated a significant capacity to restore spatial and working memory in animal models of cognitive impairment. In studies involving streptozotocin-induced memory deficits in rats, treatment with europinidin led to notable improvements in performance on behavioral tasks such as the Y-maze and the Morris water maze. nih.govscienceopen.comnih.gov These tasks are designed to assess spatial and working memory, and the positive outcomes in europinidin-treated groups suggest a considerable modulatory effect on cognitive functions. nih.govscienceopen.com Specifically, in the Y-maze test, europinidin treatment significantly increased the percentage of spontaneous alterations, indicating enhanced working memory. nih.gov Similarly, in the Morris water maze, which evaluates spatial learning and memory, europinidin-treated rats showed improved performance. nih.govscienceopen.com These findings underscore the potential of europinidin to ameliorate memory impairments.

Regulation of Neurotransmitter Systems (e.g., Dopaminergic, Cholinergic, Glutamatergic)

Europinidin exerts a significant influence on various neurotransmitter systems that are crucial for cognitive function and are often dysregulated in neurodegenerative diseases.

Dopaminergic System: In animal models of Parkinson's disease, where dopamine levels are characteristically depleted, europinidin treatment has been shown to restore dopamine concentrations. mdpi.comnih.gov Specifically, in rotenone-induced models, europinidin administration led to a significant elevation of dopamine levels. mdpi.comnih.gov It also modulated the levels of dopamine metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). mdpi.comresearchgate.net

Cholinergic System: The cholinergic system, vital for learning and memory, is another key target of europinidin. Research has shown that europinidin can inhibit the activity of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. nih.govscienceopen.commdpi.comnih.gov By reducing AChE activity, europinidin effectively increases the availability of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission. nih.govnih.gov This action is believed to contribute to the improvements in memory and cognitive function observed in preclinical studies. nih.govnih.gov Furthermore, europinidin has been found to improve the activity of choline acetyltransferase (ChAT), an enzyme involved in the synthesis of acetylcholine. nih.govscienceopen.com

Glutamatergic System: Europinidin has also been shown to modulate the glutamatergic system. In models of Huntington's disease, which are associated with glutamate excitotoxicity, europinidin treatment significantly decreased elevated glutamate levels. nih.gov This suggests a role for europinidin in protecting neurons from the damaging effects of excessive glutamate.

Cellular and Molecular Mechanisms of Neuroprotection

The neuroprotective effects of europinidin are underpinned by several key cellular and molecular mechanisms.

Antioxidant Defense System Enhancement

A prominent mechanism of europinidin's neuroprotective action is its ability to bolster the brain's antioxidant defense system. nih.govscienceopen.commdpi.comnih.govnih.govresearchgate.net Europinidin has been shown to enhance the activity of crucial antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH). nih.govmdpi.comnih.govnih.govresearchgate.net In various neurotoxicity models, administration of europinidin resulted in a significant increase in the levels of these enzymes, which play a critical role in neutralizing harmful reactive oxygen species (ROS). nih.govmdpi.comnih.govnih.govresearchgate.net Concurrently, europinidin has been observed to reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative damage. mdpi.com This potent antioxidant activity helps to mitigate oxidative stress, a key contributor to neuronal damage in neurodegenerative conditions. mdpi.comnih.gov

| Parameter | Effect of Neurotoxin | Effect of Europinidin Treatment | Reference |

|---|---|---|---|

| Superoxide Dismutase (SOD) | Decreased | Increased | nih.govmdpi.comnih.govnih.govresearchgate.net |

| Catalase (CAT) | Decreased | Increased | nih.govmdpi.comnih.govnih.govresearchgate.net |

| Glutathione (GSH) | Decreased | Increased | nih.govmdpi.comnih.govnih.govresearchgate.net |

| Malondialdehyde (MDA) | Increased | Decreased | mdpi.com |

Anti-inflammatory Cascade Modulation

Europinidin demonstrates significant anti-inflammatory properties by modulating the signaling pathways involved in neuroinflammation. nih.govscienceopen.commdpi.comnih.govnih.govresearchgate.net It has been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.comnih.govnih.govresearchgate.net In animal models of neuroinflammation, europinidin treatment markedly decreased the elevated concentrations of these cytokines in the brain. mdpi.comnih.govnih.govresearchgate.net By suppressing the production and release of these inflammatory mediators, europinidin helps to attenuate the neuroinflammatory processes that contribute to neuronal death and the progression of neurodegenerative diseases. mdpi.comnih.gov

| Cytokine | Effect of Neurotoxin | Effect of Europinidin Treatment | Reference |

|---|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Increased | Decreased | mdpi.comnih.govnih.govresearchgate.net |

| Interleukin-1β (IL-1β) | Increased | Decreased | mdpi.comnih.govnih.govresearchgate.net |

| Interleukin-6 (IL-6) | Increased | Decreased | mdpi.comnih.govnih.govresearchgate.net |

Mitochondrial Bioenergetics and Enzyme Complex Restoration

Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases. Europinidin has been shown to protect mitochondrial integrity and restore the activity of key mitochondrial enzyme complexes. nih.govresearchgate.net Specifically, in a rat model of Huntington's disease, europinidin treatment was found to maintain the activity of mitochondrial enzyme complexes I, II, and IV. nih.gov The preservation of these complexes is crucial for cellular energy production and minimizing oxidative damage. nih.gov By addressing mitochondrial dysfunction, europinidin may help to prevent the energy deficits and subsequent neuronal damage that characterize these disorders. nih.govresearchgate.net

Neurotrophic Factor Regulation (e.g., Brain-Derived Neurotrophic Factor, CREB)

Europinidin has been found to regulate the expression of important neurotrophic factors that are essential for neuronal survival, growth, and plasticity.

Brain-Derived Neurotrophic Factor (BDNF): In animal models of neurotoxicity, europinidin treatment has been shown to significantly increase the levels of Brain-Derived Neurotrophic Factor (BDNF) in the brain. nih.govresearchgate.netresearcher.life BDNF plays a critical role in promoting neuronal survival and regeneration. nih.gov The ability of europinidin to boost BDNF levels suggests a mechanism by which it can support neuronal health and resilience in the face of neurodegenerative insults. nih.gov

CREB: Research also indicates that europinidin can influence the cAMP response element-binding protein (CREB) signaling pathway. researcher.life In studies on methamphetamine-induced cognitive impairments, europinidin treatment was associated with alterations in CREB protein expression, suggesting a role in modulating this key pathway involved in learning, memory, and neuronal survival. researcher.life

Apoptosis Pathway Inhibition (e.g., Caspase-3, Bcl-2)

Apoptosis, or programmed cell death, is a critical process in maintaining tissue homeostasis. Dysregulation of this pathway is implicated in various diseases. Key protein families, including the Bcl-2 family and caspases, are central to the regulation of apoptosis. mdpi.comencyclopedia.pub The Bcl-2 family consists of both anti-apoptotic members, such as Bcl-2 itself, and pro-apoptotic members. mdpi.comencyclopedia.pub The balance between these proteins is crucial in determining a cell's fate. Caspases, a family of proteases, are the executioners of apoptosis, with Caspase-3 being a key effector caspase. mdpi.comnih.gov The activation of Caspase-3 is a pivotal step in the apoptotic cascade and can be inhibited by Bcl-2. nih.gov

Research has demonstrated that europinidin can modulate these apoptotic pathways. In a study investigating the effects of europinidin in a diabetic myocardial infarction model, the compound was found to restore the levels of apoptosis markers. Specifically, europinidin treatment led to an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic protein Caspase-3. researchgate.netresearchgate.netcolab.ws This suggests that europinidin can inhibit apoptosis, which may contribute to its protective effects in various pathological conditions. researchgate.net

Gastrointestinal Protective Properties

Europinidin has shown promise in protecting the gastrointestinal tract, particularly against ulcers.

Anti-ulcerative Mechanisms in Experimental Models

Studies using experimental models of stomach ulcers have highlighted the anti-ulcerative potential of europinidin. imrpress.comscialert.netimrpress.com In an ethanol-induced gastric ulcer model in rats, pre-treatment with europinidin significantly reduced the ulcer index. imrpress.comscialert.net The protective effect was evident through histological examination, which showed preservation of the gastric mucosa integrity. researchgate.net These findings suggest that europinidin possesses cytoprotective properties against chemically induced gastric damage. imrpress.comscialert.net

Regulation of Gastric Secretion and Inflammatory Markers

The gastroprotective effects of europinidin are also attributed to its ability to modulate gastric secretion and inflammatory responses. In the ethanol-induced ulcer model, europinidin treatment helped maintain normal gastric pH and reduced total acidity. imrpress.comscialert.netimrpress.com The compound also decreased the activity of pepsin, a digestive enzyme that can contribute to mucosal damage. imrpress.com

Furthermore, europinidin demonstrated anti-inflammatory effects by modulating key inflammatory markers. It was found to decrease the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). imrpress.comscialert.net Additionally, europinidin influenced the levels of other molecules involved in inflammation and oxidative stress, including myeloperoxidase (MPO), malondialdehyde (MDA), nitric oxide (NO), and prostaglandin (B15479496) E2. imrpress.comscialert.net By regulating these factors, europinidin helps to mitigate the inflammatory cascade that contributes to ulcer formation.

Cardioprotective and Anti-diabetic Efficacy

Europinidin has demonstrated significant potential in protecting the heart and managing diabetic conditions.

Intervention in Myocardial Damage Models (e.g., Diabetic Myocardial Infarction)

In experimental models of diabetic myocardial infarction, europinidin has shown notable cardioprotective effects. researchgate.netresearchgate.netresearcher.life Studies on rats with streptozotocin-induced diabetes and isoproterenol-induced myocardial infarction revealed that europinidin administration reduced the extent of myocardial necrosis and fibrosis. researchgate.netresearchgate.net This was accompanied by a reduction in cardiac markers of damage, such as high-sensitivity C-reactive protein (hs-CRP) and creatine (B1669601) phosphokinase-MB (CPK-MB). researchgate.net These findings indicate that europinidin can intervene in the pathological processes of myocardial damage associated with diabetes. researchgate.netresearchgate.net

Modulation of Glucose Homeostasis and Insulin (B600854) Sensitivity

The anti-diabetic efficacy of europinidin is linked to its ability to modulate glucose homeostasis and improve insulin sensitivity. researchgate.netresearchgate.netresearchgate.net In diabetic rat models, europinidin treatment led to a reduction in blood glucose and glycated hemoglobin (HbA1c) levels, while improving serum insulin levels. researchgate.netresearchgate.net This suggests that europinidin can enhance pancreatic function and improve the body's ability to regulate blood sugar. The modulation of glucose and insulin levels is a critical aspect of managing diabetes and its cardiovascular complications. mdpi.comnih.govnih.gov

Hepatoprotective Effects

Europinidin exhibits significant hepatoprotective properties against chemically-induced liver damage, particularly that caused by excessive alcohol consumption. acs.orgnih.govresearchgate.net Alcohol-related liver disease is a major health concern, and europinidin has been evaluated for its protective activity in rat models of ethanol-induced liver injury. acs.org

In these studies, alcohol administration led to a sharp increase in serum markers of liver damage, including alanine (B10760859) transaminase (ALT), aspartate transaminase (AST), and alkaline phosphatase (ALP). acs.org Treatment with europinidin significantly attenuated the levels of these enzymes, indicating a protective effect against hepatocellular injury. acs.orgresearchgate.net Furthermore, europinidin administration restored other biochemical parameters such as creatinine (B1669602), blood urea (B33335) nitrogen (BUN), and lactate (B86563) dehydrogenase (LDH) towards normal levels. acs.orgresearchgate.net It also counteracted the alcohol-induced decrease in albumin, a protein synthesized by the liver. acs.org Histological examination of liver tissue from alcohol-treated rats showed extensive necrosis and fatty changes, which were markedly reduced in the groups receiving europinidin. acs.org

Table 3: Effect of Europinidin on Biochemical Markers in Alcohol-Induced Liver Injury in Rats

| Marker | Effect of Alcohol | Effect of Europinidin Treatment | Reference |

|---|---|---|---|

| Alanine Transaminase (ALT) | Increased | Significantly attenuated the increase | acs.orgresearchgate.net |

| Aspartate Transaminase (AST) | Increased | Significantly attenuated the increase | acs.orgresearchgate.net |

| Alkaline Phosphatase (ALP) | Increased | Significantly attenuated the increase | acs.orgresearchgate.net |

| Lactate Dehydrogenase (LDH) | Increased | Significantly reduced elevated levels | acs.orgresearchgate.net |

| Total Cholesterol (TC) | Increased | Significantly reduced elevated levels | acs.orgresearchgate.net |

| Triglycerides (TG) | Increased | Significantly reduced elevated levels | acs.orgresearchgate.net |

| Albumin | Decreased | Increased levels towards normal | acs.org |

The hepatoprotective effects of europinidin are closely linked to its ability to modulate key signaling pathways involved in inflammation and apoptosis (programmed cell death). acs.orgresearchgate.net Alcohol-induced liver injury is characterized by a robust inflammatory response and increased hepatocyte apoptosis. acs.orgdntb.gov.ua

Research has shown that europinidin can interfere with this inflammatory cascade. In rats with alcohol-induced liver damage, europinidin treatment substantially reduced the levels of several pro-inflammatory cytokines in the liver, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), Interferon-gamma (IFN-γ), and Transforming Growth Factor-beta (TGF-β). acs.orgresearchgate.netmdpi.com A key mechanism for this anti-inflammatory effect appears to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. acs.orgresearchgate.netmdpi.com Furthermore, europinidin was found to inhibit the activity of Caspase-3, a critical executioner enzyme in the apoptotic pathway, thereby reducing hepatocyte death. acs.orgnih.govresearchgate.netresearchgate.net

Table 4: Modulation of Inflammatory and Apoptotic Markers by Europinidin in Hepatic Tissue

| Signaling Molecule | Function/Role | Effect of Europinidin | Reference |

|---|---|---|---|

| Inflammatory Mediators | |||

| NF-κB | Transcription factor, master regulator of inflammation | Inhibited its pathway | acs.orgresearchgate.netmdpi.com |

| TNF-α | Pro-inflammatory cytokine | Substantially reduced elevated levels | acs.orgresearchgate.netmdpi.com |

| IL-6 | Pro-inflammatory cytokine | Substantially reduced elevated levels | acs.orgresearchgate.net |

| IL-1β | Pro-inflammatory cytokine | Substantially reduced elevated levels | acs.org |

| IFN-γ | Pro-inflammatory cytokine | Substantially reduced elevated levels | acs.orgresearchgate.netmdpi.com |

| TGF-β | Pro-fibrotic cytokine | Attenuated elevated levels | acs.orgresearchgate.netmdpi.com |

| Apoptotic Markers | |||

| Caspase-3 | Key executioner of apoptosis | Inhibited its pathway | acs.orgnih.govresearchgate.net |

Mechanistic Investigations and Molecular Interactions

In Silico Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations provide insights into the binding of a ligand, such as europinidin, to a protein target at an atomic level. These computational tools predict the preferred binding orientation, affinity, and the stability of the ligand-protein complex.

Molecular docking studies have been conducted to predict the binding energy of europinidin with various protein targets. The strength of this interaction is often reported as a binding affinity or docking score, typically in kcal/mol. A lower negative value indicates a stronger and more favorable binding interaction. malvernpanalytical.com

Research has demonstrated that europinidin exhibits favorable binding affinities with several key proteins involved in different pathological processes. For instance, in a study investigating its cardioprotective potential, europinidin was docked against proteins associated with myocardial damage. researchgate.netnih.gov The binding energies were calculated using tools like AUTODOCK. researchgate.netnih.gov Similarly, its interaction with Brain-Derived Neurotrophic Factor (BDNF), a key protein in neuronal survival and growth, has also been assessed, showing a strong affinity. researchgate.net

Molecular dynamics (MD) simulations further support and refine the findings from molecular docking. researchgate.net These simulations model the movement of atoms over time, providing a view of the stability of the europinidin-protein complex and confirming the interactions observed in static docking models. researchgate.netresearchgate.net The analysis of parameters such as root mean square deviation (RMSD), root mean square fluctuation (RMSF), radius of gyration (Rg), and hydrogen bond interactions during MD simulations helps to validate the stability of the binding. researchgate.net

Table 1: Predicted Binding Affinities of Europinidin with Protein Targets

| Protein Target | PDB ID | Predicted Binding Energy (kcal/mol) | Associated Condition/Process |

|---|---|---|---|

| Caspase-3 | 1NME | -7.038 | Apoptosis, Myocardial Damage |

| Creatinine (B1669602) Kinase (CK) | 1I0E | -6.682 | Myocardial Damage |

| High-Sensitivity C-Reactive Protein (hs-CRP) | 3I2Y | -8.6 | Inflammation, Myocardial Damage |

| B-cell lymphoma 2 (Bcl-2) | 4AQ3 | -8.761 | Apoptosis, Myocardial Damage |

| Brain-Derived Neurotrophic Factor (BDNF) | - | -9.486 | Neuroprotection, Cognitive Function |

Data sourced from multiple in silico studies. researchgate.netnih.govresearchgate.netresearchgate.net

Through virtual screening and molecular docking, several putative protein targets for europinidin have been identified. These studies suggest that europinidin's therapeutic potential may stem from its ability to interact with multiple targets.

In the context of cardioprotection and diabetes, molecular docking studies identified Caspase-3 (1NME), Creatinine Kinase (1I0E), high-sensitivity C-reactive protein (3I2Y), and B-cell lymphoma 2 (Bcl-2) (4AQ3) as potential targets. researchgate.netnih.govresearchgate.net The interaction with these proteins suggests a role in mitigating apoptosis and inflammation associated with myocardial injury. researchgate.netnih.gov

In neurodegenerative disease research, computational studies have highlighted europinidin as a potential lead compound. Docking studies against targets for Parkinson's disease revealed binding energies comparable to standard treatments, suggesting its potential as a drug candidate. scispace.comnih.gov Similarly, in studies related to Alzheimer's disease, europinidin was among the flavonoids identified with a favorable pharmacological profile based on molecular docking results. scispace.comnih.gov Further investigations into its neuroprotective effects identified BDNF as a significant molecular target. researchgate.net Aldose reductase, an enzyme implicated in diabetic complications, has also been studied as a potential target for flavonoids like europinidin. researchgate.net

Network Pharmacology Approaches

Network pharmacology integrates data from systems biology, bioinformatics, and polypharmacology to explore the complex interactions between drug compounds, protein targets, and diseases from a network perspective. mdpi.com This approach is particularly suited for understanding the multi-target effects of natural compounds like europinidin.

Component-target interaction network analysis for europinidin involves constructing and analyzing networks that link the compound to its potential protein targets. dntb.gov.uadergipark.org.tr These networks are built using data from various sources, including target prediction databases (e.g., STITCH) and experimental results. dergipark.org.trnih.gov By analyzing the topology of these networks, key proteins and pathways that are modulated by europinidin can be identified. nih.gov

One study investigated anthocyanidins, including europinidin, against targets for diabetes, constructing a Homo sapiens component-target interaction network to understand their inhibitory potentials. dergipark.org.tr Another network-pharmacology-based study applied target prediction and network construction to elucidate the mechanisms of europinidin in a model of Parkinson's disease. dntb.gov.ua These analyses help to visualize the complex biological system affected by the compound and identify clusters of interacting proteins that are central to its mechanism of action. mdpi.com

By mapping the identified targets of europinidin onto protein-protein interaction (PPI) networks and pathway databases (e.g., KEGG), researchers can predict its influence on various biological processes. mdpi.comdntb.gov.ua For example, network analysis has been used to predict that europinidin may have therapeutic potential in neurodegenerative diseases by modulating pathways related to oxidative stress, inflammation, and neurotransmitter systems. dntb.gov.uamdpi.com Similarly, its predicted interactions with targets like human pancreatic α-amylase and intestinal α-glucosidase suggest potential antidiabetic effects. dergipark.org.tr This holistic approach allows for the prediction of pharmacological effects beyond the initial hypothesis and provides a basis for further experimental validation. plos.org

Structure-Activity Relationship Studies (SAR) in Biological Contexts

Structure-activity relationship (SAR) studies aim to determine how the chemical structure of a molecule, such as europinidin, relates to its biological activity. gardp.org By comparing the activity of structurally similar compounds, medicinal chemists can identify the key chemical features (pharmacophores) responsible for a desired effect, guiding the design of more potent and selective molecules. gardp.orgresearchgate.net

For flavonoids, including anthocyanidins like europinidin, SAR studies are crucial for understanding their biological effects. Europinidin is an O-methylated anthocyanidin, a derivative of delphinidin (B77816). scienceopen.comnih.gov Its specific structure, including the number and position of hydroxyl and methoxy (B1213986) groups on its phenyl rings, dictates its antioxidant capacity and its ability to bind to various protein targets. nih.gov

Computational studies have identified europinidin as a potential lead compound for neurodegenerative diseases like Parkinson's and Alzheimer's, indicating that its specific flavonoid structure possesses the necessary pharmacological and structural properties to be a drug candidate. scispace.comnih.gov Its demonstrated neuroprotective efficacy in various experimental models is attributed to its chemical structure, which enables it to modulate pathways related to oxidative stress, neuroinflammation, and cholinergic function. scienceopen.comnih.gov The collective findings from these studies suggest a strong and favorable structure-activity relationship for europinidin in various biological contexts, highlighting its potential as a scaffold for developing new therapeutic agents.

Experimental Research Methodologies

In Vivo Animal Models and Experimental Designs

Europinidin has been investigated in various rodent models to evaluate its therapeutic potential across a spectrum of diseases.

In the context of neurodegeneration , rat models of Parkinson's disease and Huntington's disease have been utilized. One study induced Parkinson's-like symptoms in rats using rotenone (B1679576), a neurotoxin known to cause oxidative damage and dopaminergic loss. mdpi.comnih.gov Another study used 3-nitropropionic acid (3-NPA) to create a rat model of Huntington's disease, which is characterized by mitochondrial dysfunction and neuroinflammation. nih.govresearchgate.net A model of Alzheimer's disease was established in Wistar rats through the administration of streptozotocin (B1681764) to induce memory impairment. nih.govnih.gov These models allow researchers to study the neuroprotective effects of europinidin by assessing behavioral, biochemical, and neuroinflammatory markers. mdpi.comnih.govnih.govnih.gov

For gastric ulceration , an ethanol-induced stomach ulcer model in rats is commonly employed. imrpress.comscialert.netimrpress.com This model is used to assess the anti-ulcerative properties of compounds by examining parameters like ulcer score, gastric pH, and various biochemical markers in the stomach tissue. imrpress.comimrpress.com

The cardioprotective effects of europinidin have been studied in a rat model of myocardial infarction (MI) combined with diabetes. researchgate.netresearchgate.netnih.gov In this model, diabetes is induced with streptozotocin, and MI is subsequently induced using isoproterenol. researchgate.netresearchgate.netnih.gov This dual-insult model allows for the investigation of europinidin's potential to protect the heart from ischemic damage under diabetic conditions by evaluating cardiac markers, lipid profiles, and inflammatory cytokines. nih.gov

To study liver injury , an alcohol-induced liver damage model in Wistar rats is utilized. researchgate.netresearchgate.netacs.orgacs.org This model involves the administration of ethanol (B145695) to induce liver injury, and the protective effects of europinidin are assessed by measuring liver function tests, antioxidant enzymes, and inflammatory markers. researchgate.netacs.orgacs.org

Ethical considerations and adherence to animal welfare protocols are paramount in preclinical research involving animal models. Studies investigating europinidin consistently report that experimental procedures were approved by institutional ethics committees. researchgate.net For instance, research on europinidin's effect on myocardial infarction specified that the animal experiments were approved by the Institutional Ethical Committee of Animals, Trans-Genica in India, and all procedures were performed in accordance with the IAEC guidelines for the care and use of laboratory animals. researchgate.net

Acute toxicity studies are often conducted to determine safe dosages and to observe any clinical signs of toxicity or mortality over a 14-day period. mdpi.comresearchgate.net These studies typically follow established guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development). mdpi.com Throughout the experimental period in various studies, animals are monitored for changes in behavior, body weight, and physical appearance to ensure their welfare. mdpi.comresearchgate.net

Biochemical and Molecular Biomarker Analysis

The antioxidant properties of europinidin are a central focus of its investigation, with numerous studies quantifying its impact on key biomarkers of oxidative stress.

In a rat model of Parkinson's disease, the administration of rotenone led to a significant decrease in the levels of endogenous antioxidants, including Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Reduced Glutathione (B108866) (GSH), while increasing the level of Malondialdehyde (MDA), a marker of lipid peroxidation. mdpi.com Treatment with europinidin was found to significantly elevate the levels of SOD, GSH, and CAT, and decrease MDA levels. mdpi.com Similarly, in a Huntington's disease model, 3-NPA injection caused a notable reduction in SOD, GSH, and CAT activity, which was reversed by europinidin treatment. nih.gov

In a study on alcohol-induced liver damage, europinidin administration restored the levels of GSH, SOD, and CAT, and reduced the levels of MDA and Nitric Oxide (NO) in the serum of rats. researchgate.netresearchgate.net Research on ethanol-induced gastric ulcers also demonstrated that europinidin treatment led to reduced MDA activity and restored levels of GSH, SOD, and CAT. imrpress.com Furthermore, in a model of streptozotocin-induced memory impairment, europinidin treatment modulated the levels of SOD, GSH, MDA, CAT, and NO. nih.govnih.govscienceopen.com

The effect of europinidin on these biomarkers is often dose-dependent.

Table 1: Effect of Europinidin on Oxidative Stress Biomarkers in a Rat Model of Parkinson's Disease

Europinidin has been shown to modulate neuroinflammatory responses by altering the levels of various pro-inflammatory cytokines.

In a rat model of Parkinson's disease, rotenone administration led to a significant increase in the levels of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). mdpi.comnih.gov Treatment with europinidin significantly decreased the levels of these inflammatory cytokines, demonstrating its anti-inflammatory properties. mdpi.com Similarly, in a Huntington's disease model, 3-NPA-injected rats showed elevated concentrations of IL-1β, IL-6, and TNF-α, which were substantially reduced by europinidin treatment. nih.gov

In studies of alcohol-induced liver damage, europinidin treatment restored serum levels of several cytokines, including IL-1β, IL-6, TNF-α, and Interferon-γ (IFN-γ). researchgate.netresearchgate.net This research also highlighted europinidin's ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. researchgate.netresearchgate.netacs.org Furthermore, in a model of streptozotocin-induced memory impairment, europinidin was found to restore altered levels of TNF-α, IL-1β, IL-6, and NF-κB. nih.govnih.govscienceopen.com

Table 2: Effect of Europinidin on Neuroinflammatory Cytokines in a Rat Model of Huntington's Disease

Europinidin's neuroprotective effects also involve the modulation of neurotransmitter systems and related enzymatic activities.

In a rat model of Parkinson's disease, rotenone administration caused a significant decrease in the levels of Dopamine (B1211576) (DA) and its metabolite 5-Hydroxyindoleacetic Acid (5-HIAA), along with an increase in the levels of other dopamine metabolites, Dihydroxyphenylacetic Acid (DOPAC) and Homovanillic Acid (HVA). nih.gov Treatment with europinidin elevated the levels of DA and 5-HIAA and decreased the levels of DOPAC and HVA. nih.gov In a Huntington's disease model, europinidin treatment significantly increased DA levels that were lowered by 3-NPA injection. nih.gov

Furthermore, in the rotenone-induced Parkinson's model, a notable increase in Acetylcholinesterase (AChE) activity was observed, which was significantly reduced by europinidin treatment. mdpi.com In a streptozotocin-induced model of memory impairment, europinidin dose-dependently modulated cholinergic activities by causing a remarkable decrease in AChE and an increase in Choline (B1196258) Acetyltransferase (ChAT) activity. nih.govscienceopen.com

Table 3: Effect of Europinidin on Neurotransmitters and Cholinesterase Activity in a Rat Model of Parkinson's Disease

Mitochondrial Function Assessment (e.g., Complex I, II, IV Activity)

Research into the neuroprotective potential of europinidin has involved assessing its impact on mitochondrial function, particularly in models of neurodegeneration such as 3-nitropropionic acid (3-NPA)-induced toxicity. nih.govresearchgate.net In these studies, the administration of 3-NPA led to a marked reduction in the activity of mitochondrial complexes. researchgate.net

Treatment with europinidin was found to significantly counteract this effect, elevating the levels of mitochondrial complex-I, complex-II, and complex-IV. nih.govresearchgate.net These findings suggest that europinidin plays a crucial role in preserving mitochondrial integrity and function against neurotoxic insults. nih.govresearchgate.net The restoration of these enzyme activities highlights a key mechanism of europinidin's protective action. nih.gov

Table 1: Effect of Europinidin on Mitochondrial Complex Activity in a 3-NPA-Induced Rat Model

| Parameter | Observation in 3-NPA Control Group | Effect of Europinidin Treatment | Source(s) |

|---|---|---|---|

| Mitochondrial Complex-I | Noticeable reduction | Significant elevation | nih.gov, researchgate.net |

| Mitochondrial Complex-II | Noticeable reduction | Significant elevation | nih.gov, researchgate.net |

| Mitochondrial Complex-IV | Noticeable reduction | Significant elevation | nih.gov, researchgate.net |

Apoptosis-Related Protein Expression Analysis (e.g., Caspase-3, Bcl-2)

Europinidin's influence on apoptosis, or programmed cell death, has been evaluated by measuring the expression of key regulatory proteins. In an experimental model of diabetic myocardial infarction, europinidin treatment was shown to modulate apoptosis markers. researchgate.netnih.govresearchgate.net

Specifically, the administration of europinidin led to a decrease in the expression of the pro-apoptotic protein Caspase-3 and an increase in the expression of the anti-apoptotic protein Bcl-2. researchgate.netnih.gov This restoration of apoptosis markers suggests a protective effect by inhibiting cell death pathways that contribute to tissue damage in conditions like myocardial infarction. researchgate.netresearchgate.net In studies of methamphetamine-induced neurotoxicity, europinidin also down-regulated the apoptotic protein caspase-3. researchgate.net

Table 2: Effect of Europinidin on Apoptosis-Related Proteins

| Protein | Function | Effect of Europinidin Treatment | Source(s) |

|---|---|---|---|

| Caspase-3 | Pro-apoptotic (effector caspase) | Decreased expression/Down-regulation | researchgate.net, nih.gov, researchgate.net |

| Bcl-2 | Anti-apoptotic | Increased expression | researchgate.net, nih.gov |

Neurotrophic Factor Measurement (e.g., Brain-Derived Neurotrophic Factor, CREB)

The neuroprotective effects of europinidin are further understood through the measurement of neurotrophic factors, which are essential for neuronal survival and differentiation. nih.gov In studies using a methamphetamine-induced cognitive impairment model, treatment with europinidin resulted in significant alterations in the expression of cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF). researchgate.net

Similarly, in a scopolamine-induced memory deficit model, europinidin treatment effectively reverted BDNF levels back towards normal. researchgate.net These findings indicate that europinidin's mechanism of action involves the modulation of critical neurotrophic pathways, which may underlie its observed cognitive-enhancing effects. researchgate.netresearchgate.net

Table 3: Effect of Europinidin on Neurotrophic Factors

| Factor | Observation in Disease Model | Effect of Europinidin Treatment | Source(s) |

|---|---|---|---|

| Brain-Derived Neurotrophic Factor (BDNF) | Reduced levels | Altered/Improved expression | researchgate.net, researchgate.net |

| cAMP Response Element-Binding Protein (CREB) | Altered levels | Altered expression | researchgate.net |

Hepatic and Renal Function Parameters (e.g., Alanine (B10760859) Transaminase, Aspartate Transaminase, Alkaline Phosphatase, Creatinine (B1669602), Albumin, Blood Urea (B33335) Nitrogen, Direct Bilirubin, Lactate (B86563) Dehydrogenase)

Investigations into the systemic effects of europinidin have included the assessment of liver and kidney function through various biochemical markers. In a study involving a diabetic myocardial infarction model, europinidin demonstrated protective effects on both renal and hepatic functions. researchgate.netnih.govresearchgate.net

Treatment with europinidin helped to normalize levels of Aspartate Transaminase (AST), an indicator of liver cell injury. researchgate.net It was suggested that europinidin minimizes lipid peroxidation and oxidative injury to liver cells, thereby normalizing AST levels. researchgate.net Furthermore, the compound was found to reduce stress on renal tissues by lowering inflammatory cytokines and oxidative markers, which is crucial for maintaining normal creatinine levels. researchgate.net

Table 4: Effect of Europinidin on Hepatic and Renal Function Markers

| Parameter | Organ Function | Effect of Europinidin Treatment | Source(s) |

|---|---|---|---|

| Aspartate Transaminase (AST) | Hepatic | Normalized levels | researchgate.net |

| Creatinine | Renal | Normalized levels | researchgate.net |

| Albumin | Renal | Reduced levels in disease model | researchgate.net |

Note: Data on Alanine Transaminase, Alkaline Phosphatase, Blood Urea Nitrogen, Direct Bilirubin, and Lactate Dehydrogenase in relation to Europinidin was not available in the reviewed sources.

Cardiovascular and Metabolic Markers (e.g., High-Sensitivity C-Reactive Protein, Creatine (B1669601) Phosphokinase-MB, Glycated Hemoglobin, Serum Lipids)

Europinidin's potential in managing cardiovascular and metabolic dysfunction has been explored in a diabetic myocardial infarction model. The research showed that europinidin administration led to a reduction in several key risk markers. researchgate.netresearchgate.net

Significant decreases were observed in levels of glycated hemoglobin (HbA1c), a marker for long-term glucose control. nih.govresearchgate.net Additionally, europinidin reduced cardiac markers such as high-sensitivity C-reactive protein (hs-CRP) and Creatine Phosphokinase-MB (CPK-MB), which are indicative of inflammation and myocardial injury, respectively. researchgate.netnih.govresearchgate.net The treatment also resulted in an improved serum lipid profile. researchgate.netnih.govresearchgate.net

Table 5: Effect of Europinidin on Cardiovascular and Metabolic Markers

| Marker | Indication | Effect of Europinidin Treatment | Source(s) |

|---|---|---|---|

| Glycated Hemoglobin (HbA1c) | Long-term glucose control | Reduced levels | nih.gov, researchgate.net |

| High-Sensitivity C-Reactive Protein (hs-CRP) | Inflammation | Reduced levels | nih.gov, researchgate.net |

| Creatine Phosphokinase-MB (CPK-MB) | Myocardial injury | Reduced levels | nih.gov, researchgate.net |

| Serum Lipids | Metabolic health | Improved profile | researchgate.net, nih.gov, researchgate.net |

Behavioral Phenotyping Assays

Motor Coordination and Balance Tests (e.g., Catalepsy, Pole Test)

To assess the effect of europinidin on motor function, particularly in models of Parkinson's disease, specific behavioral tests have been utilized. In studies using a rotenone-induced Parkinson's model, administration of the toxin impaired motor performance and cognitive functions, as observed in the catalepsy and pole tests. mdpi.comnih.gov

The pole test, which measures the time taken for a rodent to turn and descend a vertical pole, is used to assess motor disorientation. mdpi.com Treatment with europinidin was found to improve performance in these behavioral assays. mdpi.comnih.gov These findings demonstrate that europinidin can modulate deficit signaling pathways and correct cognitive and motor deficits in this experimental context. mdpi.comnih.gov

Table 6: Effect of Europinidin on Behavioral Phenotyping Assays in a Rotenone-Induced Model

| Test | Assesses | Observation in Rotenone Control Group | Effect of Europinidin Treatment | Source(s) |

|---|---|---|---|---|

| Catalepsy Test | Motor performance | Impaired performance | Improved performance | mdpi.com, nih.gov |

| Pole Test | Motor coordination/disorientation | Impaired performance | Improved performance | mdpi.com, nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| 3-nitropropionic acid |

| Alanine Transaminase |

| Albumin |

| Alkaline Phosphatase |

| Aspartate Transaminase |

| Bcl-2 |

| Blood Urea Nitrogen |

| Brain-Derived Neurotrophic Factor |

| Caspase-3 |

| CREB (cAMP response element-binding protein) |

| Creatine Phosphokinase-MB |

| Creatinine |

| Direct Bilirubin |

| Europinidin |

| Glycated Hemoglobin |

| High-Sensitivity C-Reactive Protein |

| Lactate Dehydrogenase |

| Rotenone |

| Scopolamine |

| Serum Lipids |

Cognitive and Memory Assessment Paradigms (e.g., Y-maze, Morris Water Maze)

To evaluate the effects of Europinidin on cognitive function and memory, researchers employ various behavioral paradigms, with the Y-maze and Morris Water Maze (MWM) being prominent examples. nih.govscienceopen.com These tests are instrumental in assessing spatial and working memory in animal models. nih.govscienceopen.com

The Y-maze apparatus, consisting of three arms adjusted at a 120° angle, is utilized to assess spontaneous working memory. nih.govscienceopen.com In a typical procedure, a rat is placed in the center of the maze and allowed to freely explore the arms for a set duration. The sequence and number of arm entries are recorded to determine the percentage of spontaneous alternations, which serves as an indicator of spatial working memory. nih.govscienceopen.com Studies have shown that while control groups with induced memory deficits exhibit a significant reduction in spontaneous alternation, treatment with Europinidin can reinstate memory function, as evidenced by an increased percentage of spontaneous alterations. nih.govscienceopen.com

The Morris Water Maze (MWM) is another key paradigm used to assess spatial learning and memory. nih.govmdpi.com This test involves a circular pool filled with opaque water, in which a hidden platform is submerged. nih.gov During training sessions, animals learn the location of the platform to escape the water. nih.gov The time it takes for the animal to find the platform, known as escape latency, is a primary measure of learning. nih.gov Research has demonstrated that animals with induced memory impairment show a significantly higher escape latency compared to control groups. nih.gov However, treatment with Europinidin has been observed to dose-dependently modulate spatial performance by reducing the escape latency, indicating its potential to mitigate memory impairment. scienceopen.com

Table 1: Effects of Europinidin on Cognitive and Memory Assessment Paradigms

| Behavioral Paradigm | Parameter Measured | Observation in Memory-Impaired Models | Effect of Europinidin Treatment |

|---|---|---|---|

| Y-Maze | Spontaneous Alternation | Significant reduction | Reinstatement of memory function, increased spontaneous alternation nih.govscienceopen.com |

| Morris Water Maze | Escape Latency | Significantly higher escape latency nih.gov | Dose-dependent reduction in escape latency scienceopen.com |

Exploratory and Locomotor Activity Tests (e.g., Open-Field Test)

The Open-Field Test (OFT) is a widely used method to assess exploratory behavior and general locomotor activity. nih.govucsf.edu This test is crucial for establishing baseline motor activity and can help rule out the influence of motor deficits on performance in other behavioral tests. mdpi.comucsf.edu The apparatus typically consists of a square arena with the floor divided into smaller squares. nih.gov During the test, an animal is placed in the center of the arena, and various parameters are recorded, including the number of squares crossed (ambulation), and the number of times the animal stands on its hind limbs (rearing). nih.govresearchgate.net

In studies involving neurodegenerative models, a significant reduction in locomotor activity is often observed in the affected animals. nih.gov Research has shown that treatment with Europinidin can lead to a substantial increase in locomotor activity in these models, suggesting a potential for behavioral improvement. nih.govresearchgate.net This indicates that the positive effects observed in cognitive tests like the Y-maze and MWM are likely due to cognitive enhancement rather than just changes in motor function. mdpi.com

Table 2: Effects of Europinidin on Exploratory and Locomotor Activity

| Test | Parameter Measured | Observation in Neurodegenerative Models | Effect of Europinidin Treatment |

|---|---|---|---|

| Open-Field Test | Locomotor Activity (e.g., ambulation, rearing) | Significant reduction in activity nih.gov | Substantial increase in locomotor activity nih.govresearchgate.net |

Histopathological and Morphometric Analyses

Histopathological and morphometric analyses are essential for examining the microscopic structural changes in tissues following exposure to a substance or in disease models. These techniques provide a visual and quantitative assessment of cellular damage and pathological alterations. nih.govnih.gov

Tissue Staining and Microscopic Evaluation

Tissue staining is a fundamental technique in histology that enhances the contrast of tissue sections, making cellular components visible under a microscope. bu.educonicet.gov.ar A variety of stains are used to highlight different cellular structures. bu.eduunibas.ch For instance, Hematoxylin (B73222) and Eosin (B541160) (H&E) is a common staining method where hematoxylin stains cell nuclei blue, and eosin stains the cytoplasm and extracellular matrix in shades of pink. bu.eduresearchgate.net

In studies investigating the effects of Europinidin, tissue samples, such as from the liver or heart, are often fixed, embedded in paraffin, sectioned, and then stained with H&E. nih.govacs.org Microscopic evaluation of these stained sections allows for the detailed examination of tissue architecture and cellular morphology. nih.govacs.org For example, in a study on alcohol-induced liver damage, H&E staining revealed extensive necrosis, fatty changes, and inflammation in the livers of the control group. acs.org In contrast, the Europinidin-treated groups showed a marked reduction in these pathological changes, with only moderate to mild tissue necrosis and inflammation. acs.org

Assessment of Cellular Damage and Pathological Alterations (e.g., Myocardial Necrosis, Fibrosis, Ulceration)

Histopathological analysis is crucial for assessing specific types of cellular damage and pathological alterations.

Myocardial Necrosis and Fibrosis: In the context of cardiac studies, histopathology is used to evaluate the extent of myocardial necrosis (death of heart muscle cells) and fibrosis (the formation of excess fibrous connective tissue). researchgate.netmdpi.com For example, in an experimental model of myocardial infarction, histopathological analysis of heart tissue demonstrated a reduced extent of myocardial necrosis and fibrosis in the group treated with Europinidin. researchgate.netresearchgate.net This suggests a cardioprotective effect of the compound. researchgate.net

Ulceration: In studies related to gastric health, histopathological examination is employed to assess the degree of ulceration. Research has shown that Europinidin treatment can lead to a marked percentage of inhibition of erosion, hemorrhage, and ulcer in experimental models of stomach ulcers. researchgate.net This indicates a potential gastroprotective effect. researchgate.net

Hepatic Damage: In models of liver injury, histopathological assessment can reveal changes such as hepatocyte necrosis, fatty changes, and inflammation. acs.org Studies have shown that Europinidin administration can significantly lessen these pathological alterations, indicating a hepatoprotective effect. acs.org

Table 3: Histopathological Findings in Europinidin Research

| Tissue/Organ | Pathological Condition | Observations in Control/Disease Models | Effect of Europinidin Treatment |

|---|---|---|---|

| Heart | Myocardial Infarction | Extensive myocardial necrosis and fibrosis researchgate.netresearchgate.net | Reduced extent of myocardial necrosis and fibrosis researchgate.netresearchgate.net |

| Stomach | Ulcer | Erosion, hemorrhage, fibrinoid necrosis, inflammatory infiltrate, and ulcer researchgate.net | Marked percentage inhibition of pathological changes researchgate.net |

| Liver | Alcohol-Induced Damage | Extensive necrosis, fatty changes, and inflammation acs.org | Moderate to mild tissue necrosis and inflammation acs.org |

Future Directions and Translational Research

Unexplored Biological Activities and Therapeutic Applications

Current research has primarily focused on europinidin's efficacy in models of neurodegenerative diseases, gastric ulcers, and liver damage. mdpi.comimrpress.comacs.org However, its core anti-inflammatory and antioxidant mechanisms suggest a much broader therapeutic potential that remains largely unexplored.

Oncology: The role of europinidin in cancer has not been extensively studied, despite the known applications of its source plant, Plumbago europea, in traditional medicine for treating cancer. mdpi.comsemanticscholar.org Future research could investigate its effects on cancer cell proliferation, apoptosis, and angiogenesis, particularly in inflammation-driven malignancies.

Metabolic Syndrome: Given its observed benefits in a diabetic animal model, including reducing blood glucose and improving lipid profiles, europinidin is a candidate for further investigation into metabolic syndrome. researchgate.net Its potential to mitigate insulin (B600854) resistance, obesity-related inflammation, and non-alcoholic fatty liver disease warrants exploration.

Autoimmune and Inflammatory Conditions: The potent anti-inflammatory effects of europinidin, demonstrated by the reduction of cytokines like TNF-α, IL-6, and IL-1β, could be harnessed for other chronic inflammatory diseases. mdpi.comresearchgate.net Conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis are plausible future targets for europinidin research.

Cardiovascular Diseases: A study has shown cardioprotective effects in a diabetic myocardial infarction model. researchgate.net Further research could explore its utility in non-diabetic models of heart disease, such as atherosclerosis and hypertension, building on its known ability to scavenge free radicals and reduce inflammation. mdpi.com

Advanced Mechanistic Elucidation Studies

While preclinical studies have identified several key pathways modulated by europinidin, a deeper mechanistic understanding is necessary for targeted therapeutic development. Current findings show that europinidin can restore levels of endogenous antioxidants like SOD, GSH, and CAT, and inhibit inflammatory and apoptotic pathways involving TNF-α, NF-κB, and Caspase-3. acs.orgresearchgate.netresearchgate.net

Future studies should move beyond measuring biomarkers to elucidating the precise molecular interactions.

Signaling Pathway Analysis: Advanced techniques such as Western blotting, immunofluorescence, and gene expression analysis are needed to dissect the specific signaling cascades affected by europinidin. nih.gov For instance, clarifying its interaction with the Nrf2 pathway, a master regulator of antioxidant response, could provide significant insight. nih.gov

Target Identification: Computational studies, such as molecular docking and dynamics simulations, have already begun to identify potential protein targets for europinidin. researchgate.netresearchgate.net Expanding these in-silico studies and validating them with biophysical assays can pinpoint direct molecular binding partners, confirming its mechanism of action.

Isomer-Specific Activity: Advanced analytical techniques, like photoionization and photoelectron photoion coincidence spectroscopy, could help to unequivocally identify reactive intermediates and provide spectroscopic fingerprints of the compound's activity, which is crucial for understanding its precise chemical behavior in biological systems. rsc.org

Considerations for Preclinical and Clinical Development

Translating the promising results of europinidin from the laboratory to clinical practice presents several hurdles that must be systematically addressed.

Pharmacokinetics and Bioavailability: A significant challenge for many flavonoids is their poor oral bioavailability. mdpi.com Detailed pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of europinidin. Future research should also focus on developing novel formulations, such as nano-carriers or encapsulation technologies, to enhance its stability and systemic availability.